N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide
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Overview
Description
N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide is a complex organic compound with significant potential in various scientific fields It is characterized by its unique molecular structure, which includes benzyl, methoxyphenyl, and sulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N,N-dibenzylglycinamide with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N~2~-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide: This compound has a similar structure but with a fluorine atom instead of a methoxy group, which can alter its reactivity and biological activity.
N,N~2~-dibenzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide:
Uniqueness
N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C24H26N2O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-methylacetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-25(17-20-9-5-3-6-10-20)24(27)19-26(18-21-11-7-4-8-12-21)31(28,29)23-15-13-22(30-2)14-16-23/h3-16H,17-19H2,1-2H3 |
InChI Key |
VYXAQFIQJHEAIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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